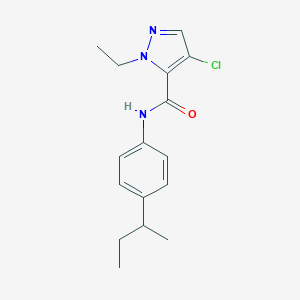![molecular formula C17H19ClN4O3 B213820 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival. In recent years, CEP-33779 has gained attention as a potential therapeutic target for a range of diseases, including cancer and inflammatory disorders.
作用机制
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide works by inhibiting the JAK2/STAT3 signaling pathway. This pathway is activated by a variety of cytokines and growth factors, leading to the phosphorylation and activation of JAK2 and subsequent activation of STAT3. Once activated, STAT3 translocates to the nucleus and regulates the expression of genes involved in cell growth, differentiation, and survival.
By inhibiting JAK2, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide blocks the activation of STAT3 and the downstream effects of this pathway. This leads to reduced cell growth, survival, and inflammation, making 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide a promising therapeutic target for a range of diseases.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In cancer, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in a range of tumor cell lines. In addition, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce tumor growth and metastasis in animal models of cancer.
In inflammatory disorders, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and tissue damage by blocking the JAK2/STAT3 pathway. This has been demonstrated in animal models of rheumatoid arthritis and inflammatory bowel disease, where 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve disease symptoms.
实验室实验的优点和局限性
One advantage of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is its specificity for the JAK2/STAT3 pathway. This makes it a useful tool for studying the role of this pathway in a range of diseases. In addition, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to be effective in preclinical models of cancer and inflammatory disorders, making it a promising therapeutic target for these diseases.
One limitation of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is its potential for off-target effects. While it is specific for the JAK2/STAT3 pathway, it is possible that it may interact with other pathways or targets, leading to unintended effects. In addition, the optimal dosing and administration of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide in humans is not yet known, making it difficult to translate preclinical findings to the clinic.
未来方向
There are several future directions for research on 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide. One area of interest is its potential as a combination therapy for cancer. By targeting multiple pathways, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide may be more effective in treating cancer than targeting the JAK2/STAT3 pathway alone.
Another area of interest is the development of more specific and potent inhibitors of the JAK2/STAT3 pathway. While 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide is effective, there is still room for improvement in terms of its specificity and potency.
Finally, there is interest in exploring the role of the JAK2/STAT3 pathway in other diseases, such as neurodegenerative disorders and cardiovascular disease. By understanding the role of this pathway in these diseases, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide and other inhibitors of this pathway may have potential as therapeutic targets in these conditions.
合成方法
The synthesis of 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(morpholin-4-ylcarbonyl)phenylamine to form the amide intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
科学研究应用
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and survival of tumor cells by blocking the JAK2/STAT3 pathway. This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. By targeting this pathway, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has the potential to be an effective therapeutic agent for a range of cancers.
In inflammatory disorders, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and tissue damage by blocking the JAK2/STAT3 pathway. This pathway is also involved in the regulation of immune responses, and its dysregulation can lead to chronic inflammation and tissue damage. By inhibiting this pathway, 4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide has the potential to be an effective treatment for a range of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
属性
产品名称 |
4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C17H19ClN4O3 |
分子量 |
362.8 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19ClN4O3/c1-2-22-15(14(18)11-19-22)16(23)20-13-5-3-12(4-6-13)17(24)21-7-9-25-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,23) |
InChI 键 |
DVCBJVLYWUHEQT-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
规范 SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)

![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)




![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)

